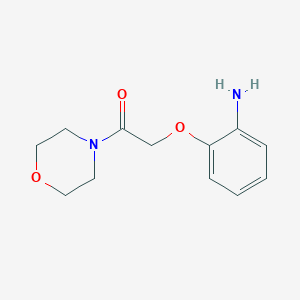

2-(2-Aminophenoxy)-1-(morpholin-4-yl)ethan-1-one

Description

Properties

IUPAC Name |

2-(2-aminophenoxy)-1-morpholin-4-ylethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c13-10-3-1-2-4-11(10)17-9-12(15)14-5-7-16-8-6-14/h1-4H,5-9,13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTTICQQKMRYDDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)COC2=CC=CC=C2N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926272-98-2 | |

| Record name | 2-(2-aminophenoxy)-1-(morpholin-4-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Aminophenoxy)-1-(morpholin-4-yl)ethan-1-one typically involves the reaction of 2-aminophenol with a suitable morpholine derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the aminophenoxy group, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products:

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted aminophenoxy derivatives.

Scientific Research Applications

Anticancer Activity

One of the primary applications of 2-(2-Aminophenoxy)-1-(morpholin-4-yl)ethan-1-one is its potential as an anticancer agent. Recent studies have shown that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from similar structures have been tested against breast cancer cell lines such as MDA-MB-231 and HT-29, demonstrating their ability to induce apoptosis and inhibit cell proliferation more effectively than standard chemotherapeutics like cisplatin .

Case Study: Cytotoxicity Evaluation

A study synthesized several derivatives based on the structure of this compound and evaluated their cytotoxicity using the MTT assay. The findings indicated that certain derivatives showed IC₅₀ values significantly lower than those of established drugs, highlighting their potential as novel anticancer therapies .

Drug Development

The compound's morpholine moiety makes it a valuable scaffold in drug design, particularly for developing inhibitors targeting specific enzymes involved in metabolic pathways. Research has indicated that compounds with similar structures can act as dual modulators for key therapeutic targets such as acetyl-CoA carboxylases and peroxisome proliferator-activated receptors (PPARs), which are crucial in managing conditions like obesity and type 2 diabetes .

Table: Comparison of Biological Activities

| Compound | Target Enzyme | Activity Type | Reference |

|---|---|---|---|

| 2-(2-Aminophenoxy)-... | Acetyl-CoA Carboxylase | Inhibition | |

| Derivative A | PPARα/PPARδ | Dual Agonistic Activity | |

| Compound B | Cancer Cell Lines (MDA-MB-231) | Cytotoxicity |

Synthetic Applications

In addition to its medicinal properties, this compound serves as an intermediate in synthesizing other functionalized organic compounds. Its ability to undergo various chemical reactions allows researchers to explore new derivatives with enhanced biological activities or novel properties.

Mechanism of Action

The mechanism of action of 2-(2-Aminophenoxy)-1-(morpholin-4-yl)ethan-1-one involves its interaction with specific molecular targets. The aminophenoxy group can form hydrogen bonds and participate in π-π interactions, while the morpholine ring can enhance the compound’s solubility and bioavailability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with other morpholine-linked ethanones. Key analogs and their differentiating features are summarized below:

Table 1: Structural and Physical Properties of Morpholine-Based Ethanones

Structural and Functional Differences

- Substituent Effects: The target compound’s 2-aminophenoxy group distinguishes it from analogs bearing sulfanyl (e.g., benzothiazolylsulfanyl in ), heterocyclic (e.g., oxadiazolylamino in ), or halogenated aromatic (e.g., 4-fluorophenylamino in ) moieties. These substituents modulate electronic properties, steric bulk, and intermolecular interactions.

Pharmacological Potential

- While direct pharmacological data for the target compound are absent, morpholine ethanones with heterocyclic substituents (e.g., oxadiazolyl, benzothiazolyl) are investigated for bioactivity, including enzyme inhibition or antimicrobial effects .

Biological Activity

2-(2-Aminophenoxy)-1-(morpholin-4-yl)ethan-1-one, known for its unique structural features, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a morpholine ring and an aminophenoxy moiety, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H16N2O3. It features a morpholine group that is known for enhancing solubility and bioavailability in drug design. The compound's structural representation can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C12H16N2O3 |

| SMILES | C1COCCN1C(=O)COC2=CC=CC=C2N |

| InChI | InChI=1S/C12H16N2O3/c13-10-3-1-2-4-11(10)17-9-12(15)14-5-7-16-8-6-14/h1-4H,5-9,13H2 |

Biological Activity Overview

Research indicates that this compound exhibits significant anticancer activity . It has been evaluated against various cancer cell lines using the National Cancer Institute's (NCI) 60-cell line screening protocol. The findings suggest that this compound can inhibit cell growth effectively across different cancer types.

Anticancer Activity

In a study assessing its anticancer properties, the compound demonstrated promising results:

| Cell Line Type | GI50 (μM) |

|---|---|

| Colon Cancer | 0.875 |

| Leukemia | 0.904 |

| Melanoma | 0.926 |

These values indicate that the compound exhibits sub-micromolar activity against these cancer types, highlighting its potential as an effective anticancer agent .

The mechanism by which this compound exerts its anticancer effects appears to involve topoisomerase I inhibition . Topoisomerases are essential enzymes that regulate DNA topology during replication and transcription. Inhibition of these enzymes can lead to DNA damage and subsequent apoptosis in cancer cells.

Case Studies

Several studies have explored the efficacy of this compound in vitro and in vivo:

- In Vitro Studies : The compound was tested against a panel of cancer cell lines, revealing a significant growth inhibition rate with a full panel GI50 value of approximately 1.26 μM. Notably, it exhibited strong cytostatic effects with TGI values ≤ 5 μM against multiple cell lines, including melanoma .

- In Vivo Studies : Animal models treated with the compound showed reduced tumor growth compared to control groups. These findings support the hypothesis that this compound could be developed into a therapeutic agent for cancer treatment.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and critical reaction conditions for preparing 2-(2-Aminophenoxy)-1-(morpholin-4-yl)ethan-1-one?

- Methodology :

- Step 1 : React 2-aminophenol with a halogenated ketone (e.g., chloroacetone) in a polar aprotic solvent (e.g., DMF) under basic conditions (K₂CO₃ or NaH) to form the phenoxy intermediate.

- Step 2 : Introduce the morpholine moiety via nucleophilic substitution or condensation. Use morpholine in excess with a catalyst like iodine or under reflux in ethanol.

- Key Conditions : Maintain anhydrous conditions, control temperature (60–80°C), and monitor reaction progress via TLC (ethyl acetate/hexane, 3:7). Purify via column chromatography (silica gel, eluent: DCM/methanol 9:1) .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral features should be analyzed?

- Techniques :

- IR Spectroscopy : Detect the amide C=O stretch (~1630–1680 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

- ¹H/¹³C NMR :

- Morpholine protons: δ 3.4–3.7 ppm (multiplet, 8H).

- Aminophenoxy aromatic protons: δ 6.6–7.2 ppm (doublets/triplets).

- Carbonyl carbon: δ ~165–170 ppm.

- Elemental Analysis : Compare experimental vs. theoretical C/H/N/O values; discrepancies >0.3% indicate impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental elemental analysis data and theoretical values?

- Strategies :

- Purification : Use recrystallization (ethanol/water) or preparative HPLC to remove by-products.

- By-Product Identification : Employ LC-MS or HRMS to detect unreacted intermediates (e.g., residual morpholine or halogenated precursors).

- Error Mitigation : Calibrate instrumentation and validate against certified standards .

Q. What computational methods are effective for predicting the compound’s bioactivity, such as enzyme inhibition or receptor binding?

- Methodology :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases). Parameterize the morpholine ring’s electron-rich nitrogen for hydrogen bonding.

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes. Analyze RMSD and binding free energy (MM/PBSA) .

Q. How can reaction yields be optimized while minimizing by-products like oxidized or dimerized species?

- Optimization Strategies :

- Solvent Selection : Use DCM or THF to reduce polarity-driven side reactions.

- Temperature Control : Lower reaction temperatures (40–60°C) with slow reagent addition.

- Catalysts : Add catalytic KI or phase-transfer agents (e.g., TBAB) to enhance nucleophilicity .

Q. What advanced crystallographic tools can analyze the compound’s conformational dynamics and solid-state packing?

- Tools :

- SHELXL : Refine X-ray diffraction data; apply TWIN commands for handling twinned crystals.

- WinGX/ORTEP : Visualize anisotropic displacement parameters and generate publication-quality ellipsoid plots.

- Ring Puckering Analysis : Use Cremer-Pople parameters (θ, φ) to quantify morpholine ring distortions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.